5-{6-[(2-Chlorobenzyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide
Description
5-{6-[(2-Chlorobenzyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
5-[6-[(2-chlorophenyl)methylamino]pyridazin-3-yl]-2-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-2-13-7-8-14(11-18(13)27(21,25)26)17-9-10-19(24-23-17)22-12-15-5-3-4-6-16(15)20/h3-11H,2,12H2,1H3,(H,22,24)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSAMTXNYJSQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NCC3=CC=CC=C3Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-[(2-Chlorobenzyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 2-chlorobenzylamine with a pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{6-[(2-Chlorobenzyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-{6-[(2-Chlorobenzyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antihypertensive effects.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 5-{6-[(2-Chlorobenzyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters, which can have various physiological effects. Additionally, the compound may interact with ion channels and receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler derivative with similar pharmacological properties.
Pyridazinone: Known for its broad spectrum of biological activities, including antimicrobial and anticancer effects.
Thiadiazoles: Another class of heterocyclic compounds with diverse biological activities
Uniqueness
5-{6-[(2-Chlorobenzyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide stands out due to its unique combination of a pyridazine core with a chlorobenzyl and sulfonamide group. This structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
